N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSYQSAGWLNMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of 3-(benzo[d]isoxazol-3-ylmethylsulfonamido) intermediates through the reaction of benzo[d]isoxazole with sulfonyl chlorides in the presence of suitable base catalysts
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of the reaction conditions to enhance yield and purity. This involves precise control of reaction temperatures, pressures, and the use of high-purity starting materials. Continuous-flow synthesis technology is often employed for large-scale production to ensure consistent product quality and to minimize batch-to-batch variations.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction can be performed using mild reducing agents to yield sulfides.
Substitution: The aromatic rings in the molecule allow for electrophilic and nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitutions often require Lewis acids like aluminum chloride (AlCl3) as catalysts, while nucleophilic substitutions may use bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones are the primary oxidation products.
Reduction: Sulfides are formed as the main reduction products.
Substitution: Depending on the substituent and conditions, various substituted derivatives of this compound can be synthesized.
Scientific Research Applications
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide finds extensive application in scientific research, especially in:
Chemistry: Used as a building block for complex organic molecules and as a reagent in chemical synthesis.
Biology: Explored for its potential biological activities including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for use in drug design and development, particularly for targeting specific biochemical pathways.
Industry: Employed in the synthesis of advanced materials and in the production of specialty chemicals.
Mechanism of Action
The compound's mechanism of action varies depending on its application. In biological systems, it interacts with specific molecular targets, potentially inhibiting or modifying enzyme activities. The precise pathways often involve binding to active sites or altering protein structures, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is highlighted through comparisons with analogs (Table 1). Key differentiators include heterocyclic core substitutions, sulfonamido vs. alternative linkages, and substituent effects on bioactivity.
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- Heterocyclic Core : The benzoisoxazole in the target compound offers greater rigidity and hydrophobic enclosure compared to benzothiazole derivatives (e.g., EP3 348 550A1), which may favor binding to hydrophobic protein pockets . In contrast, benzothiazole-based analogs often exhibit stronger π-stacking due to their planar structure .
- Substituent Effects : The 4-methoxy group in the target compound likely enhances electron-donating capacity, stabilizing interactions with aromatic residues. Chloroacetamide analogs (e.g., CAS 901397-84-0) may exhibit higher reactivity but increased toxicity risks .
- Sulfonamido Linkage : This group enables hydrogen bonding with protein residues (e.g., backbone amides), a feature absent in urea or acrylamide-based analogs (e.g., EP3 348 550A1 derivatives) .
Docking and Binding Affinity Insights
Molecular docking studies using Glide XP suggest that the benzoisoxazole moiety in the target compound could participate in hydrophobic enclosure, a critical factor in binding affinity.
Biological Activity
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]isoxazole moiety, which is known for various biological activities. The molecular formula is , and its CAS number is 68291-97-4. The structure can be represented as follows:
Research indicates that compounds containing the benzo[d]isoxazole structure often exhibit neuroprotective, anti-inflammatory, and anticancer properties. The proposed mechanisms of action include:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
- Antioxidant Activity : Compounds with this structure may enhance antioxidant defenses, reducing oxidative stress markers like malondialdehyde (MDA) and increasing glutathione (GSH) levels .
1. Antineurotoxic Activity
Zonisamide, a related compound, exhibits antiepileptic and neuroprotective effects. It has been documented to reduce neuronal excitability and protect against neurotoxic damage . This suggests that this compound may share similar neuroprotective properties.
2. Mucoprotective Effects
A study on benzimidazole derivatives indicated that compounds with structural similarities can protect against methotrexate-induced intestinal mucositis. The findings showed significant reductions in diarrhea scores and improvements in mucosal integrity, suggesting potential therapeutic applications in gastrointestinal disorders .
Case Study 1: Mucositis Protection
In a controlled study involving mice treated with methotrexate (MTX), the administration of a benzimidazole derivative demonstrated significant mucoprotective effects. Key findings included:
- Reduction in Diarrhea : A dose-dependent decrease in diarrhea scores was observed.
- Histological Improvements : Treatment mitigated villus atrophy and crypt hypoplasia.
- Cytokine Modulation : The compound downregulated pro-inflammatory cytokines while upregulating anti-inflammatory IL-10 .
Case Study 2: Neuroprotection
Research on zonisamide highlighted its role in preventing excitotoxicity in neuronal cells. It was found to inhibit glutamate-induced cell death through modulation of ion channels and neurotransmitter release, indicating that this compound may exert similar neuroprotective effects .
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 312.36 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Bioavailability | High |
| Blood-Brain Barrier Penetration | Yes |
| P-glycoprotein Interaction | Non-substrate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
